molecular formula C16H16N2O B2528586 (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone CAS No. 137975-41-8

(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone

Cat. No.: B2528586
CAS No.: 137975-41-8
M. Wt: 252.317
InChI Key: YRFLKTGGNRRKRF-UHFFFAOYSA-N
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Description

“(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone”, also known as ADMQ, is a novel organic compound that contains a quinoline moiety. It has a molecular formula of C16H16N2O and a molecular weight of 252.31 .


Molecular Structure Analysis

The molecular structure of ADMQ consists of a 3,4-dihydro-1(2H)-quinolinyl group attached to a 3-aminophenyl group via a methanone (carbonyl) group . The InChI code for this compound is 1S/C16H16N2O/c17-14-9-7-13 (8-10-14)16 (19)18-11-3-5-12-4-1-2-6-15 (12)18/h1-2,4,6-10H,3,5,11,17H2 .


Physical and Chemical Properties Analysis

ADMQ has a molecular weight of 252.31 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current sources.

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

(3-Amino-Substituted-Thieno[2,3-b] Pyridine/Quinolin-2-yl)(Phenyl)Methanones demonstrate intriguing electronic absorption, excitation, and fluorescence properties. These characteristics are affected by solvents of various polarities and hydrogen-bonding abilities. Quantum chemistry calculations suggest that these compounds exist in two rotamers, anti and syn, with the anti-conformer being energetically favorable due to the presence of intramolecular NH…O hydrogen bonds. Additionally, methyl/alkyl substitution in the pyridyl-thiophene ring contributes to σ-π hyper-conjugation, influencing the energy levels of molecular orbitals (I. A. Z. Al-Ansari, 2016).

Pharmacological Profile

(3,4-dihydro-2H-pyrano[2,3]b quinolin-7-yl) (cis-4-methoxycyclohexyl) methanone (JNJ16259685) exhibits a strong affinity as a non-competitive inhibitor of mGlu1 receptors. Its selectivity and potency are demonstrated through its high inhibitory capacity at mGlu1 receptors, negligible activity at other mGlu receptors, and lack of interaction with AMPA, NMDA, and other neurotransmitter receptors. Its efficacy extends to the central nervous system, showing significant receptor occupancy in the rat cerebellum and thalamus upon systemic administration (H. Lavreysen et al., 2004).

Chemical Synthesis and Conformational Analysis

In the realm of synthetic chemistry, derivatives of (3,4-dihydro-1(2H)-quinolinyl)-methanone, like 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, have been synthesized and analyzed. The structural and conformational aspects of these derivatives are deciphered through intricate quantum chemical calculations and NMR spectroscopy. The conformational stability, energy barriers between conformers, and solvation effects are crucial factors in understanding the chemical behavior of these compounds (A. I. Karkhut et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods are continually being developed for derivatives of (3,4-dihydro-1(2H)-quinolinyl)-methanone. Techniques like simultaneous double C2/C3 functionalization of quinoline, photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, and Ag(I)-promoted decarboxylative annulation are examples of novel approaches in synthesizing functionally diverse and complex quinoline derivatives. These methodologies offer pathways to generate compounds with potential applications in various fields, including medicinal chemistry and materials science (K. Belyaeva et al., 2018; Xiaodong Fan et al., 2020; M. Austin et al., 2007).

Future Directions

The future directions for research on ADMQ are not specified in the available sources. Given its unique structure, it could be of interest in various fields such as medicinal chemistry, materials science, or proteomics research .

Properties

IUPAC Name

(3-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKTGGNRRKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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